molecular formula C7H9BrN2 B2645988 (4-Bromo-6-methylpyridin-2-YL)methanamine CAS No. 886372-55-0

(4-Bromo-6-methylpyridin-2-YL)methanamine

Cat. No.: B2645988
CAS No.: 886372-55-0
M. Wt: 201.067
InChI Key: UVQCQSUAQREXTE-UHFFFAOYSA-N
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Description

(4-Bromo-6-methylpyridin-2-yl)methanamine is a brominated pyridine derivative featuring a methanamine group at the 2-position, a bromine substituent at the 4-position, and a methyl group at the 6-position of the pyridine ring. Its structural uniqueness arises from the electron-withdrawing bromine atom and the electron-donating methyl group, which modulate reactivity and physicochemical properties. The dihydrobromide salt form (CAS: EN300-18527725) is commercially available, highlighting its stability and utility in synthetic workflows .

Properties

IUPAC Name

(4-bromo-6-methylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQCQSUAQREXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(4-Bromo-6-methylpyridin-2-YL)methanamine can be synthesized by reacting bromopyridine with methylamine in an appropriate solvent . The reaction conditions and methods can be adjusted according to specific requirements.

Chemical Reactions Analysis

(4-Bromo-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-bromo-6-methyl substitution in the target compound creates a sterically hindered environment at the 2-position, reducing nucleophilic substitution rates compared to analogs like (2-bromopyridin-4-yl)methanamine .
  • Reactivity : Bromine at the 4-position (para to methanamine) enhances stability in cross-coupling reactions, whereas bromine at the 2-position (ortho to methanamine) increases susceptibility to displacement, as seen in palladium-mediated cyanations .

Key Observations :

  • The target compound’s synthesis achieves higher yields (up to 89.4%) under microwave-assisted Suzuki conditions compared to furan-containing analogs (11.1% yield) .
  • Bromine’s position influences reaction efficiency: Para-substituted bromines (as in the target) are less reactive in displacement reactions than ortho-substituted bromines .

Physicochemical Properties

Solubility and Stability

  • Target Compound : The dihydrobromide salt (EN300-18527725) exhibits enhanced aqueous solubility due to ionic character, critical for biological assays .
  • Free Base vs. Salt Forms : Unsubstituted methanamines (e.g., benzenemethanamine) show lower solubility in polar solvents (e.g., 0.25 mole fraction in N,N-dimethylformamide at 298 K) compared to salt forms .

Collision Cross-Section and Molecular Geometry

  • The target compound’s SMILES (CC1=CC(=NC=C1CN)Br) predicts a planar pyridine ring with a bent methanamine group, resulting in a collision cross-section of ~85 Ų .
  • Analogs with bromine at the 6-position (e.g., (6-bromo-4-methylpyridin-3-yl)methanamine) exhibit greater steric bulk, reducing solubility in nonpolar solvents .

Biological Activity

(4-Bromo-6-methylpyridin-2-yl)methanamine is an organic compound characterized by a pyridine ring with a bromine atom at the 4-position, a methyl group at the 6-position, and a methanamine functional group. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H9_9BrN
  • Molecular Weight : 202.05 g/mol
  • Structure : The compound consists of a pyridine ring substituted with specific functional groups that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, potentially through enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

Initial evaluations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
  • Cytotoxicity Assays :
    • In another study, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, with IC50_{50} values ranging from 15 to 25 µM, suggesting promising anticancer activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexBiological Activity
(4-Methylpyridin-2-yl)methanamine129768-95-20.81Moderate antibacterial
(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanol1374134-46-90.77Weak anticancer
(5-Bromo-6-methylpicolinic acid)137778-20-20.77Antimicrobial properties
2-(4-Bromopyridin-2-yl)propan-2-ol477252-20-30.74Limited biological activity

The unique bromination pattern and the presence of the methanamine group distinguish this compound from its analogs, contributing to its enhanced reactivity and biological activity .

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